Diaziquone - 57998-68-2

Diaziquone

Catalog Number: EVT-267597
CAS Number: 57998-68-2
Molecular Formula: C16H20N4O6
Molecular Weight: 364.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Diaziquone is a 1,4-benzoquinone that is substituted at positions 2 and 5 have been replaced by aziridin-1-yl groups and at positions 3 and 6 by (ethoxycarbonyl)amino groups. It has a role as an antineoplastic agent and an alkylating agent. It is a carbamate ester, a member of aziridines, an enamine and a member of 1,4-benzoquinones.
Diaziquone is a water-soluble, synthetic aziridinylbenzoquinone with potential antineoplastic activity. Bioactivation of aziridinylbenzoquinone RH1 occurs through the two-electron reduction of the quinone to the hydroquinone by the two-electron quinone reductase DT-diaphorase (DTD). The resultant hydroquinone selectively alkylates and cross-links DNA at the 5'-GNC-3' sequence, inihibiting DNA replication, inducing apoptosis, and inhibiting tumor cell proliferation. DTD is over-expressed in many tumors relative to normal tissue, including lung, colon, breast and liver tumors.
Overview

Diaziquone, also known as 5,6-dihydro-4-hydroxy-2,3-dimethyl-1,4-benzoquinone, is a synthetic compound classified as a bifunctional quinone derivative. It has garnered attention for its potential antineoplastic (anti-cancer) properties. This compound is particularly notable for its ability to cross the blood-brain barrier, making it a candidate for treating central nervous system tumors. Its mechanism of action primarily involves the alkylation and cross-linking of DNA, which disrupts cellular replication and leads to cell death.

Source and Classification

Diaziquone is synthesized through various chemical processes, and it belongs to the class of compounds known as quinones. Quinones are characterized by their cyclic structures and are widely studied for their biological activities. Diaziquone's classification as an antitumor agent positions it within the realm of chemotherapeutic drugs aimed at treating cancer.

Synthesis Analysis

Methods

The synthesis of diaziquone can be approached through several methods:

  1. Conventional Organic Synthesis: This method typically involves multiple steps that include the formation of key intermediates followed by functional group transformations. For instance, diaziquone can be synthesized from 2,3-dimethyl-1,4-benzoquinone through a series of reactions that modify its structure to enhance its therapeutic properties .
  2. Advanced Synthetic Techniques: Recent studies have explored more efficient synthetic routes that minimize the number of steps and increase yield. These methods often utilize novel reagents or catalysts to facilitate specific reactions .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure the desired product is obtained with high purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and identity of diaziquone.

Molecular Structure Analysis

Structure

Diaziquone features a unique molecular structure that contributes to its biological activity. The compound's structure can be represented as follows:

  • Chemical Formula: C10_{10}H10_{10}N2_2O2_2
  • Molecular Weight: 194.20 g/mol

The structure includes a quinone moiety, which is essential for its reactivity and interaction with biological macromolecules.

Data

The molecular geometry of diaziquone allows it to interact effectively with DNA, facilitating its role in cancer therapy. Detailed spectroscopic data confirms the presence of functional groups critical for its mechanism of action .

Chemical Reactions Analysis

Reactions

Diaziquone undergoes several important chemical reactions:

  1. Alkylation of DNA: The primary reaction involves diaziquone forming covalent bonds with DNA bases, leading to cross-linking that inhibits DNA replication.
  2. Reduction Reactions: In biological systems, diaziquone can be reduced to form hydroquinones, which may also exhibit cytotoxic properties .

Technical Details

These reactions are influenced by various factors such as pH, concentration, and the presence of cellular enzymes that can activate or deactivate the compound.

Mechanism of Action

Process

The mechanism by which diaziquone exerts its antitumor effects involves:

  • DNA Cross-Linking: Upon entering the cell, diaziquone alkylates DNA at guanine residues, forming interstrand cross-links that prevent proper DNA replication and transcription.
  • Cell Cycle Arrest: The formation of these cross-links triggers cellular stress responses, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.

Data

Studies have demonstrated that diaziquone is particularly effective against hypoxic tumor cells, which often exhibit resistance to conventional therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Diaziquone is typically an orange-colored solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water due to its lipophilic nature.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade when exposed to extreme pH or light.
  • Reactivity: Diaziquone's reactivity is primarily due to its quinonoid structure, making it susceptible to nucleophilic attack from biological molecules like DNA .
Applications

Scientific Uses

Diaziquone has been investigated extensively for its potential applications in oncology:

  • Antitumor Agent: Primarily used in clinical settings for treating brain tumors and other malignancies due to its ability to penetrate the blood-brain barrier.
  • Research Tool: It serves as a model compound in studies exploring mechanisms of drug resistance and DNA damage response pathways in cancer cells.
Introduction to Diaziquone: Historical Context and Rationale for Development

Discovery and Design Rationale: Blood-Brain Barrier Penetration Strategies

Diaziquone (AZQ, NSC 182986) was strategically engineered in the late 1970s as a chemotherapeutic agent specifically designed to overcome a fundamental challenge in neuro-oncology: the blood-brain barrier (BBB). This selectively permeable barrier prevents most cytotoxic agents from reaching therapeutic concentrations in brain tissue and cerebrospinal fluid (CSF). The molecular design leveraged two critical physicochemical properties—low molecular weight (364.35 g/mol) and high lipid solubility—resulting in a compound with unprecedented CNS penetration capabilities [1] [8]. Preclinical pharmacokinetic studies demonstrated that diaziquone achieved peak CSF concentrations reaching 30-50% of corresponding plasma levels within approximately one hour of intravenous administration, a significant improvement over contemporaneous alkylating agents [1] [8]. This rapid distribution was attributed to its compact molecular structure featuring a benzoquinone core functionalized with aziridinyl moieties and carbamate groups, optimizing it for passive diffusion across endothelial tight junctions [3].

The strategic focus on BBB penetration was driven by the urgent unmet need in treating primary brain malignancies, particularly high-grade gliomas (astrocytoma grades III-IV), which were notoriously resistant to conventional chemotherapy. In vivo studies using athymic mouse models with intracerebrally implanted human gliomas demonstrated significant tumor growth delays following diaziquone administration (6.75 mg/m² daily for 5 days or single-dose 26 mg/m²), confirming its therapeutic potential within the CNS compartment [7] [8]. Diaziquone’s biodistribution profile, characterized by a volume of distribution exceeding total body water and a short distribution half-life (t1/2α = 1-3 minutes), further supported its extensive tissue penetration capabilities, including into privileged anatomical sites [1] [8].

Table 1: Key Physicochemical Properties Enabling Diaziquone's BBB Penetration

PropertyValueBiological Significance
Molecular Weight364.35 g/molFacilitates passive diffusion across tight junctions
LogP (Partition Coefficient)0.41 (Predicted)Optimizes lipid membrane permeability
Volume of Distribution (Vd)> Total Body WaterIndicates extensive tissue distribution beyond vascular compartment
Plasma Half-Life (t1/2β)~30 minutesAllows sufficient exposure time for CNS penetration while enabling rapid systemic clearance
Peak CSF/Plasma Ratio30-50%Demonstrates effective BBB penetration at therapeutically relevant concentrations

Classification as an Aziridinylbenzoquinone Alkylating Agent

Diaziquone belongs to the aziridinylbenzoquinone class of bioreductive alkylating agents, characterized by a quinone scaffold substituted with aziridine rings capable of covalent DNA binding. Its chemical nomenclature is diethyl 2,5-bis-(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-dicarbamate, reflecting the presence of two aziridinyl groups positioned ortho to the quinone carbonyls and carbamate esters at the 1 and 4 positions [3] [4] [6]. This arrangement confers dual functionality: the quinone moiety serves as an electron acceptor for enzymatic reduction, while the aziridine rings provide DNA-alkylating capability upon activation [4].

The compound's mechanism of action involves bioreductive activation predominantly mediated by cellular reductases, particularly NAD(P)H:quinone oxidoreductase 1 (NQO1/DT-diaphorase). Reduction of the quinone to a hydroquinone (a two-electron transfer process) increases the basicity of the adjacent aziridine nitrogen atoms, facilitating protonation and ring opening to generate highly reactive aziridinium species [3] [4]. These electrophilic intermediates form covalent DNA interstrand crosslinks, primarily targeting guanine residues at the N7 position, which disrupts DNA replication and triggers apoptosis [3] [10]. This mechanism was experimentally validated in NQO1-rich HT-29 colon carcinoma cells, where diaziquone exposure induced significant DNA cross-linking that was markedly inhibited by the NQO1 blocker dicoumarol [3].

The activation pathway exhibits significant oxygen dependence. Under hypoxic conditions (characteristic of tumor microenvironments), reduction favors the hydroquinone pathway leading to DNA alkylation. In normoxic environments, however, one-electron reductases generate semiquinone radicals that undergo redox cycling with molecular oxygen, producing superoxide radicals that contribute to oxidative stress-mediated cytotoxicity [3] [4]. This dual activation mechanism—alkylation under hypoxia and oxidative stress under normoxia—positions diaziquone as a multifaceted cytotoxic agent with activity across tumor microenvironments.

Table 2: Enzymatic Activation Pathways of Diaziquone

Reduction TypePrimary EnzymesMetabolite GeneratedPrimary Cytotoxic MechanismOxygen Sensitivity
Two-electronNQO1 (DT-diaphorase)HydroquinoneAziridinium formation → DNA crosslinkingOxygen-independent
One-electronNADPH cytochrome P450 reductaseSemiquinone radicalRedox cycling → Superoxide productionOxygen-dependent

Orphan Drug Designation and Early Clinical Research Motivations

On November 10, 1983, diaziquone achieved the historic distinction as the first compound designated as an orphan drug under the newly enacted U.S. Orphan Drug Act (ODA) for the treatment of grade III and IV astrocytomas [2] [5]. This designation was granted to Warner-Lambert Company based on preclinical evidence demonstrating unique activity against CNS malignancies and the significant unmet medical need in these rare, aggressive cancers. The ODA provided critical incentives including 7-year marketing exclusivity, tax credits for clinical trial costs, and FDA fee waivers to stimulate development of therapies for conditions affecting fewer than 200,000 Americans [5] [9].

The orphan designation catalyzed rapid clinical investigation in primary brain tumors, with early phase I/II trials focusing on establishing the compound's safety profile and preliminary efficacy. Although diaziquone ultimately did not receive FDA approval—primarily due to the emergence of alternative therapies and challenges in demonstrating sufficient clinical advantage in heavily pretreated populations—its development pathway established critical precedents for future neuro-oncology drugs [2] [8]. The compound demonstrated activity in recurrent glioblastoma in early clinical testing, with response rates warranting further study in less heavily pretreated patients [1] [8]. Investigators noted that myelosuppression (leukopenia, thrombocytopenia) was dose-limiting, but emphasized that the absence of severe non-hematological toxicities represented a therapeutic advantage for the compromised patient population [8].

Diaziquone’s legacy within the ODA framework extends beyond its clinical trajectory. It validated the Act’s ability to stimulate investment in rare cancers, paving the way for subsequent neuro-oncology agents. By 2015, 36% of all orphan drug approvals (177/492) addressed rare cancers, with protein kinase inhibitors and monoclonal antibodies eventually superseding cytotoxic agents like diaziquone in the therapeutic landscape [5]. The compound remains a case study in the challenges of translating promising preclinical BBB-penetration into clinical efficacy, highlighting the importance of targeting minimally pretreated patient populations for novel CNS agents.

Table 3: Key Milestones in Diaziquone Development

YearEventSignificance
1979Preclinical efficacy in intracerebral murine tumor modelsDemonstrated unique CNS penetration and antitumor activity
1983Orphan Drug Designation (First ever under ODA)Validated ODA as catalyst for rare cancer drug development
1984Phase I trials establish dosing and hematological toxicityDefined MTD and dose-response relationship in humans
1987Phase II studies in recurrent glioblastomaShowed modest activity in heavily pretreated patients
Post-1990Development superseded by newer agentsLegacy informs design of next-generation BBB-penetrating alkylating agents

Properties

CAS Number

57998-68-2

Product Name

Diaziquone

IUPAC Name

ethyl N-[2,5-bis(aziridin-1-yl)-4-(ethoxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate

Molecular Formula

C16H20N4O6

Molecular Weight

364.35 g/mol

InChI

InChI=1S/C16H20N4O6/c1-3-25-15(23)17-9-11(19-5-6-19)14(22)10(18-16(24)26-4-2)12(13(9)21)20-7-8-20/h3-8H2,1-2H3,(H,17,23)(H,18,24)

InChI Key

WVYXNIXAMZOZFK-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCC)N3CC3

Solubility

Water 0.72 (mg/mL)
pH 4 buffer < 1 (mg/mL)
pH 9 buffer < 1 (mg/mL)
10% Ethanol < 1 (mg/mL)
95% Ethanol < 1 (mg/mL)
Methanol < 1 (mg/mL)
Chloroform 5 - 7 (mg/mL)
5% Dimethylacetamide 1.5 (mg/mL)
Dimethylacetamide 20 - 25 (mg/mL)
Dimethylsulfoxide 25 - 30 (mg/mL)

Synonyms

1,4-cyclohexadiene-1,4-dicarbamic acid, 2,5-(bis-(1-aziridinyl))-3,6-dioxo diethyl ester
2,5-bis(1-aziridinyl)-3,6-bis(carbethoxyamino)-1,4-benzoquinone
2,5-diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone
3,6-diaziridinyl-2,5-bis(carboethoxyamino)-1,4-benzoquinone
AZQ
CI-904
diaziquone
diaziquone ion (1-)
NSC 182986
NSC-182986

Canonical SMILES

CCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCC)N3CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.